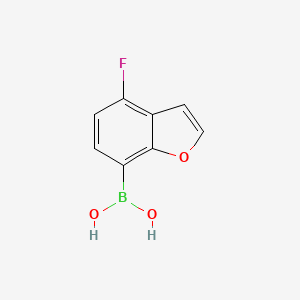

4-Fluorobenzofuran-7-boronic acid

Description

Properties

IUPAC Name |

(4-fluoro-1-benzofuran-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWCBVBRKJAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656794 | |

| Record name | (4-Fluoro-1-benzofuran-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-77-7 | |

| Record name | B-(4-Fluoro-7-benzofuranyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-1-benzofuran-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzo[b]furan-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzofuran 7 Boronic Acid

Cross-Coupling Reactivity Profiles

Detailed cross-coupling reactivity profiles for 4-Fluorobenzofuran-7-boronic acid are not extensively reported in peer-reviewed literature.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, typically coupling an organoboron compound with an organic halide or triflate using a palladium catalyst. youtube.comyoutube.com

Scope of Electrophilic Coupling Partners (e.g., Aryl Halides, Triflates)

There is no available systematic study on the scope of electrophilic coupling partners for this compound. A single patent example describes the coupling of this compound with an unspecified partner using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) as the catalyst, sodium carbonate as the base, in a 1,4-dioxane (B91453) and water solvent system. google.com This indicates that the compound is reactive under these specific Suzuki-Miyaura conditions, but provides no information on its reactivity with a broader range of aryl halides (chlorides, bromides, iodides) or triflates, nor does it detail the yields or efficiency of the transformation.

Ligand and Catalyst System Optimization

No dedicated studies on the optimization of ligand and catalyst systems for the Suzuki-Miyaura cross-coupling of this compound have been published. The choice of ligand and palladium precursor is critical in Suzuki-Miyaura reactions, influencing reaction rate, yield, and functional group tolerance. nih.gov For related fluorinated aromatic compounds, phosphine-based ligands are common, but specific recommendations for this particular substrate are not available. thieme-connect.de

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often enabling unique reactivity, particularly with less reactive electrophiles like aryl fluorides. nih.gov

Activation of Aromatic Carbon-Fluorine Bonds

There are no specific reports on the nickel-catalyzed cross-coupling of this compound, nor on the activation of its aromatic carbon-fluorine bond. Research on the isomeric 2-fluorobenzofurans has shown that the C-F bond can be activated and coupled with arylboronic acids using a nickel catalyst. beilstein-journals.orgnih.govresearchgate.net In these cases, the proposed mechanism involves the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.orgnih.gov However, it is crucial to note that these findings on the 2-fluoro isomer cannot be directly extrapolated to predict the reactivity of the C-F bond in the 4-fluoro position of this compound without experimental validation. The electronic environment and steric accessibility of the C-F bond are different, which would significantly impact its reactivity in a nickel-catalyzed cycle.

Mechanistic Insights into Nickelacyclopropane Intermediates

While direct studies on the formation of nickelacyclopropane intermediates from the benzofuran (B130515) core of this compound are not extensively documented, mechanistic investigations into the nickel-catalyzed cross-coupling of 2-fluorobenzofurans provide valuable insights. beilstein-journals.org These reactions, which couple 2-fluorobenzofurans with arylboronic acids, are believed to proceed through a nickelacyclopropane intermediate rather than a direct oxidative addition of the carbon-fluorine (C–F) bond, an assertion supported by the mild reaction conditions. beilstein-journals.org

The proposed mechanism involves the reaction of a zero-valent nickel species with the double bond of the furan (B31954) ring to form a nickelacyclopropane intermediate. This is followed by β-fluorine elimination to generate a benzofuranylnickel(II) fluoride (B91410) species. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the 2-arylbenzofuran product. beilstein-journals.org A key finding from studies on related 2-fluorobenzofurans is the observation of an equilibrium between the starting fluorobenzofuran and the nickelacyclopropane intermediate, which suggests that the presence of the arylboronic acid is crucial for driving the reaction forward to the final product. beilstein-journals.org Although this mechanism describes the reactivity of a C-F bond on the furan ring, it underscores the potential for the benzofuran scaffold of the title compound to participate in such catalytic cycles.

Exploration of Other Transition Metal-Mediated Couplings

Beyond the well-established Suzuki-Miyaura coupling, the boronic acid functionality of this compound allows for its participation in a variety of other transition metal-mediated transformations. For instance, copper-mediated fluorination reactions of arylboronic acids have been developed for the synthesis of [¹⁸F]-labeled arenes for positron emission tomography (PET). nih.gov These reactions are significant as they can be performed on electron-rich aromatic rings and utilize stable, commercially available precursors. nih.gov The process is tolerant of a range of functional groups, including both electron-donating and electron-withdrawing substituents. nih.gov

Additionally, nickel-catalyzed methods have been established for the borylation of alkyl electrophiles to form carbon-boron bonds. nih.gov A notable aspect of this methodology is the higher reactivity observed for tertiary halides compared to secondary or primary halides, which contrasts with typical nickel-catalyzed carbon-carbon bond-forming reactions. nih.gov This umpolung (polarity reversal) approach provides a regiospecific route to alkylboronates under mild conditions. nih.gov

The following table summarizes the scope of substrates in a related copper-mediated radiofluorination of arylboronic acids, demonstrating the broad applicability of such methods.

| Arylboronic Acid Substrate | Product | Radiochemical Conversion (%) |

| 4-Methoxycarbonylphenylboronic acid | [¹⁸F]Methyl 4-fluorobenzoate | 80 ± 5 |

| 4-Cyanophenylboronic acid | 4-[¹⁸F]Fluorobenzonitrile | 78 ± 8 |

| 4-Nitrophenylboronic acid | 1-[¹⁸F]Fluoro-4-nitrobenzene | 65 ± 11 |

| Phenylboronic acid | [¹⁸F]Fluorobenzene | 72 ± 10 |

| 4-Methoxyphenylboronic acid | 1-[¹⁸F]Fluoro-4-methoxybenzene | 69 ± 8 |

| 3,4,5-Trimethoxyphenylboronic acid | 1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene | 36 ± 11 |

Table based on data from a study on copper-mediated radiofluorination of various arylboronic acids. nih.gov

Role as a Lewis Acid in Organic Transformations

Arylboronic acids are recognized for their utility as mild, air- and moisture-tolerant Lewis acid catalysts in a range of organic reactions. The Lewis acidity arises from the electron-deficient boron atom, which can activate functional groups.

Catalytic Activation of Hydroxy Functional Groups

Boronic acids can catalyze reactions involving alcohols through the formation of boronate esters. It has been proposed that the catalytic activation can occur through either a Lewis acid mechanism or via Brønsted acid catalysis, where strong Brønsted acids are generated in situ from the interaction of the boronic acid with solvents like hexafluoroisopropanol. nih.gov This dual nature of activation highlights the solvent-dependent and diverse catalytic potential of boronic acids. nih.gov

Promotion of Dehydrative Condensation Reactions

Arylboronic acids have been shown to be effective catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. A cooperative catalytic system using an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been demonstrated to be highly effective for this transformation, particularly for (poly)conjugated carboxylic acids. nih.gov The reaction proceeds under azeotropic reflux conditions, and the synergistic effect of the two catalysts is crucial for its success. nih.gov The Lewis acidic boronic acid is thought to activate the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.

Participation in Friedel-Crafts Type Alkylations

Boronic acids have emerged as potent metal-free catalysts for Friedel-Crafts alkylations of arenes with benzylic and allylic alcohols. nih.gov Notably, the presence of electron-withdrawing fluorine substituents on the phenyl ring of the boronic acid catalyst can significantly enhance its catalytic activity. For example, 2,3,4,5-tetrafluorophenylboronic acid has been identified as a superior catalyst for the alkylation of neutral arenes under mild conditions. nih.gov This suggests that the fluorine atom in this compound could similarly enhance its Lewis acidity and catalytic efficacy in Friedel-Crafts reactions. In some cases, a co-catalyst like perfluoropinacol (B1203177) can be used to form a more electrophilic and Lewis acidic boronic ester in situ, which is particularly useful for reactions involving electronically deactivated alcohols. rsc.org

The table below illustrates the catalytic efficiency of a fluorinated arylboronic acid in the Friedel-Crafts alkylation of various arenes with a benzylic alcohol.

| Arene | Product | Yield (%) |

| Toluene | 1-(4-Methylphenyl)-1-phenylethane | 95 |

| Anisole | 1-(4-Methoxyphenyl)-1-phenylethane | 92 |

| Biphenyl | 1-(Biphenyl-4-yl)-1-phenylethane | 85 |

| Naphthalene | 1-(Naphthalen-2-yl)-1-phenylethane | 90 |

Data is illustrative of yields typically obtained in boronic acid-catalyzed Friedel-Crafts alkylations. nih.gov

Intramolecular Reactivity and Cyclization Pathways

The bifunctional nature of substituted arylboronic acids allows for their use in intramolecular reactions to construct cyclic structures. For instance, amido-substituted arylboronic acid aldehydes have been shown to undergo efficient transition-metal-catalyzed intramolecular cyclization to afford isoquinolinone and azepinone derivatives. rsc.org This transformation can be catalyzed by various metals, including rhodium, copper, and palladium, with rhodium(I) catalysts often providing the highest yields. rsc.org This methodology highlights the potential of appropriately substituted derivatives of this compound to serve as precursors for the synthesis of novel heterocyclic systems through intramolecular cyclization pathways.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 4-Fluorobenzofuran-7-boronic acid in solution. By analyzing the magnetic properties of its constituent atomic nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹B, a comprehensive picture of its molecular framework can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the benzofuran (B130515) core and the hydroxyl protons of the boronic acid group. The protons on the furan (B31954) ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5 and 6) will exhibit characteristic chemical shifts and coupling patterns. The hydroxyl protons of the boronic acid group, -B(OH)₂, are typically observed as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 | 7.5 - 7.8 | d | JH2-H3 ≈ 2.0 - 3.0 |

| H-3 | 6.8 - 7.1 | d | JH3-H2 ≈ 2.0 - 3.0 |

| H-5 | 7.0 - 7.3 | dd | JH5-H6 ≈ 8.0 - 9.0, JH5-F4 ≈ 9.0 - 10.0 |

| H-6 | 7.4 - 7.7 | d | JH6-H5 ≈ 8.0 - 9.0 |

| -B(OH)₂ | 8.0 - 8.5 | br s | - |

Note: Expected values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts will be influenced by the electronegativity of adjacent atoms (fluorine, oxygen) and the aromatic system. The carbon atom directly attached to the boron (C-7) may exhibit a broad signal due to quadrupolar relaxation of the neighboring boron nucleus. The carbon attached to the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JC-F).

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |

| C-2 | 145 - 150 | - |

| C-3 | 105 - 110 | - |

| C-3a | 120 - 125 | - |

| C-4 | 155 - 160 (d) | ¹JC-F ≈ 240 - 250 Hz |

| C-5 | 115 - 120 (d) | ²JC-F ≈ 20 - 25 Hz |

| C-6 | 125 - 130 (d) | ³JC-F ≈ 5 - 10 Hz |

| C-7 | 125 - 135 (br) | - |

| C-7a | 148 - 153 (d) | ²JC-F ≈ 10 - 15 Hz |

Note: Expected values are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling, 'br' denotes a broad signal.

Fluorine-19 (¹⁹F) NMR Analysis and Fluorine-Boron Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. rsc.org For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic effects within the benzofuran ring system. The fluorine nucleus will couple with neighboring protons, leading to splitting of the signal in the proton-coupled ¹⁹F NMR spectrum. While a direct through-space interaction between the fluorine at position 4 and the boronic acid group at position 7 is possible, a significant through-bond fluorine-boron coupling is not typically expected due to the number of intervening bonds. However, intramolecular hydrogen bonding between the fluorine and a boronic acid hydroxyl group could influence the ¹⁹F chemical shift.

Boron-11 (¹¹B) NMR Spectroscopy for Boronic Acid Environment

¹¹B NMR spectroscopy is crucial for characterizing the boronic acid moiety. Boronic acids typically exist in equilibrium between a trigonal planar sp² hybridized state and, in the presence of Lewis bases (like water or diols), a tetrahedral sp³ hybridized state. The chemical shift in the ¹¹B NMR spectrum is highly sensitive to this hybridization. For this compound in a non-coordinating solvent, a relatively broad signal in the range of δ 28-33 ppm is expected, characteristic of a trigonal boronic acid. rsc.org In the presence of coordinating solvents or at higher pH, a shift to higher field (δ 5-10 ppm) would indicate the formation of a tetrahedral boronate species. nsf.gov

Oxygen-17 (¹⁷O) NMR Studies

X-ray Crystallography of this compound Derivatives

While obtaining a crystal structure of this compound itself may be challenging, analysis of its derivatives, such as pinacol (B44631) esters, can provide invaluable information about its solid-state conformation. X-ray crystallography reveals precise bond lengths, bond angles, and intermolecular interactions. In the solid state, boronic acids commonly form dimeric structures through hydrogen bonding between the hydroxyl groups of two molecules. rsc.org In the case of this compound derivatives, the crystal packing would also be influenced by π-π stacking interactions between the aromatic benzofuran rings and potential C-F···H or C-F···π interactions involving the fluorine substituent. These interactions dictate the supramolecular architecture of the compound in the solid state.

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to obtain precise mass measurements, which in turn validate the molecular formula, C₈H₆BFO₃.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.04668 | 129.6 |

| [M+Na]⁺ | 203.02862 | 140.3 |

| [M-H]⁻ | 179.03212 | 132.1 |

| [M+NH₄]⁺ | 198.07322 | 150.3 |

| [M+K]⁺ | 219.00256 | 138.4 |

| [M+H-H₂O]⁺ | 163.03666 | 124.4 |

This table presents predicted mass spectrometry data for this compound, offering theoretical values for various adducts and their collision cross-sections.

Computational Chemistry and Density Functional Theory (DFT) Studies

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the structural and electronic properties of molecules like this compound. While specific DFT studies on this compound are not found in the surveyed literature, the following sections outline the types of analyses that would be conducted based on established methodologies for similar benzofuran and boronic acid derivatives.

Prediction of Electronic Structure and Reactivity

DFT calculations would be employed to determine the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculations would reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites. For instance, the fluorine atom and the oxygen atoms of the boronic acid group are expected to be electron-rich, while the boron atom would be electron-deficient. These calculations are fundamental for predicting how the molecule will interact with other reagents.

Elucidation of Reaction Mechanisms and Transition States

This compound is a potential substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. DFT calculations are invaluable for elucidating the intricate mechanisms of such reactions. This would involve modeling the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile would help in identifying the rate-determining step of the reaction and understanding the role of the catalyst, ligands, and solvent. For the Suzuki coupling, DFT studies would focus on the activation of the C-B bond of the boronic acid and the subsequent transfer of the benzofuranyl group to the palladium center.

Analysis of Conformational Preferences

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and reactivity. For this compound, a key conformational feature is the orientation of the boronic acid group relative to the benzofuran ring system.

Computational methods would be used to perform a conformational analysis to identify the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds, such as the C-B bond, and calculating the potential energy at each rotational angle. The results would be presented as a potential energy surface, indicating the global and local energy minima corresponding to the most stable and metastable conformers, respectively. This analysis would reveal any steric or electronic interactions that govern the molecule's preferred shape.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Molecular Building Block for Diverse Scaffolds

The reactivity of the boronic acid moiety makes 4-Fluorobenzofuran-7-boronic acid a key intermediate in the construction of a wide array of molecular architectures. Its utility is particularly evident in carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.

Synthesis of Functionalized Benzofuran (B130515) Derivatives

This compound serves as a cornerstone for the synthesis of various functionalized benzofuran derivatives. The Suzuki-Miyaura cross-coupling reaction is a primary method for this purpose, allowing for the introduction of a wide range of substituents onto the benzofuran scaffold. nih.govyoutube.com This reaction typically involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate. The versatility of this method enables the synthesis of a diverse library of benzofuran derivatives from a common intermediate. nih.gov

The synthesis of related benzofuran boronic acid derivatives, such as 6-cyanobenzo[b]furan-2-boronic acid pinacol (B44631) ester, highlights a common synthetic strategy. This process can involve the cyclization of a suitably substituted phenol (B47542) to form the benzofuran core, followed by a borylation step to introduce the boronic acid functionality. Such multi-step sequences allow for the preparation of specifically substituted benzofuran building blocks.

The presence of the fluorine atom in this compound can influence the electronic properties of the resulting molecules, which is a desirable feature in the design of bioactive compounds and functional materials. nih.gov The table below illustrates the types of functionalized benzofuran derivatives that can be synthesized using this building block through various coupling partners in Suzuki-Miyaura reactions.

| Coupling Partner (Ar-X) | Resulting Functionalized Benzofuran | Potential Application Area |

| Aryl halide with electron-donating groups | Aryl-substituted 4-Fluorobenzofuran | Medicinal Chemistry |

| Aryl halide with electron-withdrawing groups | Aryl-substituted 4-Fluorobenzofuran | Materials Science |

| Heteroaryl halide | Heteroaryl-substituted 4-Fluorobenzofuran | Agrochemicals |

| Vinyl halide | Vinyl-substituted 4-Fluorobenzofuran | Polymer Chemistry |

Construction of Complex Heterocyclic Systems

Beyond simple functionalization, this compound is a valuable precursor for the construction of more complex, fused heterocyclic systems. The benzofuran unit can serve as a scaffold upon which other heterocyclic rings are built. General synthetic strategies for fusing heterocycles onto a benzopyran system, which shares structural similarities with benzofuran, often involve the reaction of a functionalized core with appropriate reagents to form an additional ring. clockss.org

For instance, a common approach involves the reaction of a pre-formed benzofuran derivative with compounds that can undergo cyclization to create a new fused ring system. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest its potential in creating novel polycyclic aromatic compounds with unique electronic and biological properties. The synthesis of complex structures like quinoline (B57606) derivatives fused with benzofuran rings has been reported, demonstrating the feasibility of such synthetic strategies. beilstein-journals.org

Development of Novel Catalytic Systems and Ligands

The inherent electronic properties of the fluorinated benzofuran scaffold, combined with the coordinating ability of the boronic acid group, suggest potential applications in catalysis.

Ligands for Asymmetric Catalysis

While direct applications of this compound as a ligand for asymmetric catalysis are not widely reported, the development of chiral ligands from structurally related boronic acids is an active area of research. Boronic acids can be incorporated into larger molecular frameworks to create chiral ligands for transition metal-catalyzed reactions. The fluorine substituent on the benzofuran ring could play a role in modulating the electronic environment of a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

Co-catalytic Roles in Stereoselective Transformations

In some stereoselective transformations, boronic acids can act as co-catalysts. They can participate in the catalytic cycle by activating a substrate or a reagent, or by stabilizing a transition state. The Lewis acidic nature of the boron atom allows it to interact with Lewis basic sites in reacting molecules, which can be a key step in certain catalytic processes. While specific research on the co-catalytic role of this compound is limited, the known reactivity of boronic acids suggests this as a plausible area for future investigation.

Integration into Supramolecular Chemistry Research

The ability of boronic acids to form reversible covalent bonds with diols and other Lewis bases makes them attractive components for supramolecular chemistry. scielo.org.mx These interactions can be used to construct self-assembling systems, such as molecular cages, polymers, and sensors. The fluorine atom in this compound can introduce additional non-covalent interactions, such as halogen bonding, which can further direct the assembly of supramolecular structures. mdpi.com

The formation of supramolecular complexes between boronic acids and various N-donor ligands has been demonstrated, leading to the creation of exotic networks in the solid state, including stacked layers and helical chains. mdpi.com While specific studies on this compound in this context are not prevalent, the principles established with other boronic acids suggest its potential for creating novel supramolecular architectures with interesting properties and potential applications in materials science and sensing.

No Specific Research Data Found for "this compound" in Advanced Applications

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research findings on the chemical compound This compound concerning its application in several advanced areas of chemical synthesis and materials science. While the constituent functional groups—benzofuran and boronic acid—are individually well-studied and utilized in these fields, detailed research on this particular molecule's role remains unpublished or is not available in the public domain.

The investigation sought to find specific data on the use of this compound in the following areas:

Design of Self-Assembled Hydrogen-Bonded Architectures: No studies were found that specifically employ this compound for creating self-assembling structures through hydrogen bonding. In principle, the boronic acid moiety is capable of forming reversible covalent bonds and participating in hydrogen-bonding networks, a property exploited in the design of supramolecular structures. However, research detailing this application for the specified compound is not available.

Precursors for Optoelectronic Materials: The benzofuran core is a known fluorophore, and its derivatives are explored for their optical properties. nih.gov Fluorination can also influence the electronic characteristics of organic materials. Boronate esters, which can be formed from boronic acids, are used in the synthesis of complex organic molecules for materials science. nih.gov Nevertheless, no specific research articles or patents were identified that describe the synthesis or performance of optoelectronic materials derived from this compound.

Development of Fluorescent Probes with Tunable Optical Properties: Boronic acids are frequently used as recognition sites in fluorescent probes, often for detecting species like saccharides or reactive oxygen species. nih.govrsc.org The benzofuran scaffold itself can serve as the fluorescent reporter. nih.gov The combination of these two groups in this compound suggests its potential as a building block for fluorescent sensors. However, the scientific literature lacks any reports on the design, synthesis, or characterization of such probes based on this specific compound.

Synthesis of Analogs for Mechanistic Biological Studies: Boronic acids are a privileged scaffold in medicinal chemistry and chemical biology, famously used in drugs like bortezomib. nih.gov They can act as bioisosteres or form reversible covalent bonds with biological targets. While general reviews on the use of boronic acids in creating biological tools exist, there is no specific mention of analogs derived from this compound for mechanistic studies or for interrogating biological pathways. nih.govresearchgate.net

Strategic Precursors in Chemical Biology Research

Applications in the Design and Synthesis of Enzyme Inhibitors and Probes

Extensive research into the applications of this compound in the specific design and synthesis of enzyme inhibitors and chemical probes has yielded limited publicly available data. While the broader class of boronic acids has been extensively studied for these purposes, specific examples directly employing the this compound scaffold are not prominently featured in current scientific literature or patent databases.

Boronic acids, in general, are a well-established class of compounds in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases and β-lactamases, has led to the development of potent inhibitors. Similarly, the reactivity of the boronic acid moiety with diols and other biologically relevant molecules has been harnessed to create fluorescent probes for sensing and imaging.

However, a comprehensive search for the synthesis and application of enzyme inhibitors or chemical probes specifically derived from this compound did not yield detailed research findings or established protocols. This suggests that while the compound is available as a research chemical and may be used in proprietary drug discovery programs, its utility in these specific applications has not been widely disclosed in the public domain.

Future research may explore the potential of this compound in these areas, leveraging the unique electronic properties conferred by the fluorobenzofuran ring system. The fluorine atom can influence factors such as acidity, lipophilicity, and metabolic stability, which are critical for the development of effective enzyme inhibitors and sensitive chemical probes.

Future Research Directions and Emerging Challenges

Development of More Sustainable Synthetic Routes

Current synthetic approaches to substituted benzofurans and arylboronic acids often rely on multi-step sequences that may involve protecting groups and harsh reaction conditions. nih.gov Future methodologies could explore one-pot reactions and tandem catalytic cycles to streamline the synthesis. For instance, palladium-catalyzed processes that combine C-H activation, cross-coupling, and cyclization steps are being investigated for the synthesis of benzofuran (B130515) cores. nih.govnih.gov The use of more sustainable catalysts, such as those based on earth-abundant metals or even metal-free conditions, is a key area of development. organic-chemistry.org

Furthermore, the choice of solvents and reagents will be critical. The replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a promising avenue. The development of solid-supported reagents and catalysts can also facilitate easier purification and recycling, contributing to a more sustainable process.

Table 1: Comparison of Potential Synthetic Strategies for 4-Fluorobenzofuran-7-boronic acid

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| One-Pot Tandem Catalysis | Reduced number of steps, less waste, higher overall yield. | Catalyst compatibility, optimization of reaction conditions for multiple steps. |

| C-H Functionalization | Atom economy, direct functionalization of the benzofuran core. | Regioselectivity, catalyst stability and activity. |

| Metal-Free Synthesis | Reduced cost, lower toxicity, easier purification. organic-chemistry.org | Harsher reaction conditions may be required, lower yields in some cases. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid byproducts. |

Expanding the Scope of Orthogonal Functionalization

The presence of multiple reactive sites on the this compound scaffold—the boronic acid group, the fluorine atom, and various positions on the aromatic rings—offers a rich platform for orthogonal functionalization. This allows for the selective modification of one part of the molecule without affecting the others, enabling the synthesis of diverse and complex derivatives.

Future research will aim to develop a toolbox of selective reactions that can target each of these sites independently. For example, the boronic acid moiety can readily participate in Suzuki-Miyaura cross-coupling reactions to introduce new carbon-carbon bonds. researchgate.net Simultaneously, the fluorine atom can be a site for nucleophilic aromatic substitution, although this is generally challenging on an unactivated aromatic ring. However, advances in catalysis may provide new methods for C-F bond functionalization.

The C-H bonds on the benzofuran ring are also targets for direct functionalization. Transition-metal catalysis has shown promise in the selective activation and modification of specific C-H bonds, which would allow for the introduction of a wide range of functional groups at various positions. nih.gov The ability to sequentially and selectively modify these different sites will be crucial for creating libraries of compounds with tailored properties.

Advanced Applications in Combinatorial Chemistry and Library Synthesis

The structural and functional diversity that can be achieved through the orthogonal functionalization of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov These libraries are invaluable tools in drug discovery and materials science for the rapid screening of large numbers of compounds to identify those with desired biological activities or physical properties.

Future efforts will likely involve the development of high-throughput synthetic methods to generate large and diverse libraries based on the this compound core. This could involve the use of automated synthesis platforms and solid-phase synthesis techniques, where the scaffold is attached to a resin and subjected to a series of reactions to build up complexity. researchgate.net The selection of building blocks for these libraries will be guided by computational methods and statistical molecular design to ensure broad coverage of chemical space and desirable physicochemical properties. nih.gov

Table 2: Potential Building Blocks for Library Synthesis from this compound

| Reaction Type | Building Block | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl halides or boronic acids | Aryl/heteroaryl groups |

| Chan-Lam Coupling | Alcohols, amines, thiols | O-aryl, N-aryl, S-aryl linkages |

| C-H Functionalization | Alkenes, alkynes, alkyl halides | Various carbon-based substituents |

| Nucleophilic Aromatic Substitution | Amines, alkoxides | Amino, alkoxy groups (at activated positions) |

Novel Catalytic Roles of Boronic Acids

While boronic acids are well-established as versatile reagents in cross-coupling reactions, their potential as catalysts is an emerging area of research. nih.gov Arylboronic acids can act as Lewis acid catalysts, and the presence of the electron-withdrawing fluorine atom in this compound could modulate its acidity and catalytic activity. nih.gov

Future investigations may explore the use of this compound or its derivatives as catalysts in a variety of organic transformations. For example, fluorinated arylboronic acids have been shown to catalyze dehydrative C-alkylation and allylation reactions. The unique electronic environment of the benzofuran scaffold could lead to novel catalytic properties and selectivities. Research in this area would involve screening the catalytic activity of this compound in a range of reactions and elucidating the underlying catalytic mechanisms.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates.

The synthesis of boronic acids, which can involve organolithium or Grignard reagents, can be particularly well-suited to flow chemistry, as the rapid mixing and precise temperature control can minimize side reactions and improve yields. Future research will focus on developing robust and reliable flow chemistry protocols for the synthesis of this compound.

Furthermore, the combination of flow chemistry with automated optimization and purification systems can enable the rapid exploration of reaction conditions and the on-demand synthesis of compound libraries. This high degree of automation will be crucial for accelerating the discovery and development of new molecules based on the this compound scaffold.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 4-Fluorobenzofuran-7-boronic acid, and how can purity be ensured? The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is introduced via palladium-catalyzed coupling with halogenated benzofuran precursors. For example, analogous compounds like (Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid are synthesized using aryl halides and boronic acid pinacol esters under inert conditions . Purity is ensured via chromatography (TLC/HPLC) and recrystallization. Monitoring reaction progress with NMR (e.g., tracking boron-related peaks) is critical .

Advanced: How can reaction conditions (e.g., pH, temperature) be optimized to improve yield in Suzuki couplings involving this compound? Kinetic studies under varying pH (6.5–8.5) and temperature (60–100°C) are recommended. For example, boronic acids like 4-Fluoro-2-isopropoxyphenylboronic acid show enhanced reactivity in mildly basic conditions (pH 7.5–8.0) with Pd(PPh₃)₄ catalysts . DOE (Design of Experiments) methodologies can systematically test parameters, while quenching side reactions (e.g., protodeboronation) with additives like K₂CO₃ improves yield .

Characterization and Spectral Analysis

Basic: What analytical techniques are essential for confirming the structure of this compound? Key techniques include:

- ¹H/¹³C NMR : To confirm fluorine and boron adjacency (e.g., characteristic splitting patterns).

- IR Spectroscopy : B-O and C-F stretches (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₉H₇BFO₃ has a theoretical MW of 199.02 g/mol) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)? Unexpected NMR splitting may arise from dynamic effects or impurities. For example, fluorine’s strong electronegativity can deshield adjacent protons, altering splitting patterns. Compare with reference spectra of analogous compounds (e.g., 4-Fluoro-2-methoxyphenylboronic acid, InChI Key: ADJBXDCXYMCCAD) . Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity .

Reactivity and Functionalization

Basic: What are the primary reactions this compound undergoes in medicinal chemistry applications? Common reactions include:

- Suzuki Coupling : Forming biaryl linkages for drug candidates.

- Oxidation/Reduction : Modifying the benzofuran core (e.g., ketone formation).

- Protection/Deprotection : Using pinacol esters to stabilize the boronic acid group during synthesis .

Advanced: How can kinetic studies improve functionalization efficiency for targeted drug design? Time-resolved studies using stopped-flow techniques or in-situ IR can track intermediate formation. For instance, studies on 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid reveal that electron-withdrawing groups (e.g., -CF₃) accelerate coupling rates in electron-deficient aryl halides .

Applications in Scientific Research

Basic: What role does this compound play in material science or biochemistry?

- Material Science : Fluorine enhances thermal stability; boronic acids are used in covalent organic frameworks (COFs) for sensors .

- Biochemistry : Acts as a protease inhibitor scaffold due to boron’s affinity for hydroxyl groups in enzymes .

Advanced: How can computational modeling (e.g., DFT) predict interactions with biological targets? Density Functional Theory (DFT) calculates binding energies between the boronic acid group and serine residues in proteases. For example, analogs like 4-(3-Chloro-4-fluorophenyl)benzoic acid show predicted binding modes validated via X-ray crystallography .

Safety and Handling

Basic: What are the critical safety protocols for handling this compound?

- Storage : 0–6°C in airtight containers under nitrogen to prevent hydrolysis .

- PPE : Gloves, goggles, and lab coats to avoid dermal contact (boronic acids can cause irritation) .

Advanced: How should accidental exposure (e.g., inhalation) be managed in lab settings? Immediate measures:

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Spills : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Data Interpretation and Troubleshooting

Basic: How can researchers address low yields in synthesis?

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂).

- Purification : Use gradient elution in HPLC (C18 columns) to separate boronic acid from byproducts .

Advanced: What methodologies validate the compound’s stability under varying pH conditions? Stability studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.